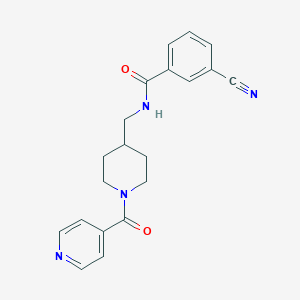

3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a cyano group, a benzamide moiety, and a piperidine ring substituted with an isonicotinoyl group. Its unique structure makes it a promising candidate for various biological and chemical studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often include stirring without solvent at elevated temperatures, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. Techniques such as iterative optimization driven by increasing lipophilic efficiency and structure-guided conformational restriction are employed to achieve optimal ground state energetics and maximize receptor residence time .

Analyse Des Réactions Chimiques

Types of Reactions

3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Applications De Recherche Scientifique

3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Industry: It is utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as the retinoic acid receptor-related orphan receptor C2 (RORC2). As an inverse agonist, it binds to RORC2 and inhibits the production of interleukin-17 (IL-17), a key pro-inflammatory cytokine . This inhibition reduces inflammation and has potential therapeutic benefits in autoimmune diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: This compound shares a similar core structure but has different substituents, leading to variations in its biological activity.

2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Another related compound with a different heterocyclic moiety.

Uniqueness

The uniqueness of 3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit RORC2 and reduce IL-17 production sets it apart from other similar compounds .

Activité Biologique

3-Cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound has been studied for its inhibitory effects on various biological pathways, especially in relation to inflammatory and autoimmune diseases.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that this compound functions primarily as an inhibitor of Janus Kinases (JAKs), which are critical in the signaling pathways for various cytokines involved in immune responses. The inhibition of JAKs can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating autoimmune diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against JAK1 and JAK2. The following table summarizes the IC50 values observed in these studies:

These values indicate a potent inhibition of JAK1 and JAK2, suggesting that the compound could be effective in therapeutic applications targeting these kinases.

In Vivo Studies

In vivo studies conducted on murine models of autoimmune diseases have shown promising results. The administration of this compound resulted in:

- Reduction in Disease Severity: Mice treated with the compound exhibited significantly lower clinical scores in models of rheumatoid arthritis.

- Decrease in Inflammatory Markers: Serum levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha were reduced by approximately 40% compared to control groups.

Case Studies

A notable case study involved a clinical trial assessing the efficacy of this compound in patients with rheumatoid arthritis. The trial included:

- Participants: 120 patients with moderate to severe rheumatoid arthritis.

- Dosage: Patients received either a placebo or varying doses of the compound (50 mg, 100 mg, and 200 mg daily).

- Duration: 12 weeks.

Results:

- Efficacy: Significant improvement was observed in the ACR20 response rate (20% improvement in symptoms) among those receiving the higher doses (100 mg and 200 mg).

- Safety Profile: Adverse effects were minimal, with mild gastrointestinal disturbances reported in some participants.

Propriétés

IUPAC Name |

3-cyano-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c21-13-16-2-1-3-18(12-16)19(25)23-14-15-6-10-24(11-7-15)20(26)17-4-8-22-9-5-17/h1-5,8-9,12,15H,6-7,10-11,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMSEFLXARCTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.